
1-(2,2-Difluoroethyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-4-methylbenzene is an organic compound that features a benzene ring substituted with a 2,2-difluoroethyl group and a methyl group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-4-methylbenzene typically involves the introduction of the 2,2-difluoroethyl group onto a benzene ring. One common method is through the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents. For example, (2,2-difluoroethyl)(aryl)iodonium triflate can be used to introduce the 2,2-difluoroethyl group onto a benzene ring .
Industrial Production Methods
Industrial production of such fluorinated compounds often involves large-scale fluorination reactions using specialized reagents and catalysts. The process may include steps such as the preparation of intermediate compounds, followed by fluorination under controlled conditions to achieve the desired product with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Difluoroethyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the difluoroethyl group or other substituents on the benzene ring.
Substitution: The compound can participate in substitution reactions, where the difluoroethyl group or the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylbenzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized benzene derivatives .
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often used in drug design to improve the pharmacokinetic properties of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-4-methylbenzene involves its interaction with molecular targets through the unique properties imparted by the difluoroethyl group. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may act on specific pathways by binding to receptors or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2,2-Trifluoroethyl)-4-methylbenzene: This compound has an additional fluorine atom compared to 1-(2,2-Difluoroethyl)-4-methylbenzene, which can further enhance its stability and reactivity.
1-(2,2-Difluoroethyl)-4-ethylbenzene: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Uniqueness
This compound is unique due to the specific positioning of the difluoroethyl and methyl groups on the benzene ring. This arrangement provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
50561-97-2 |
|---|---|
Fórmula molecular |
C9H10F2 |
Peso molecular |
156.17 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10F2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5,9H,6H2,1H3 |
Clave InChI |
WSRTWYVTNBXADX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


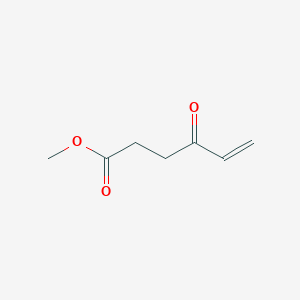
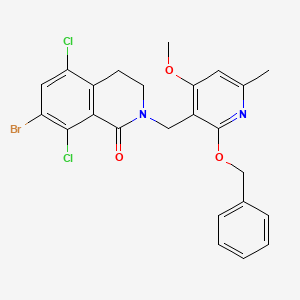
![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
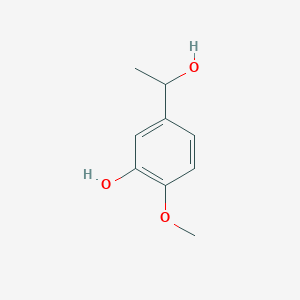
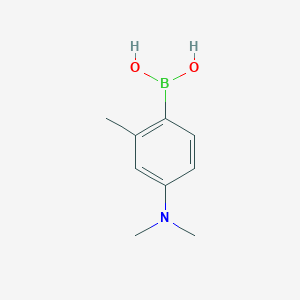
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)
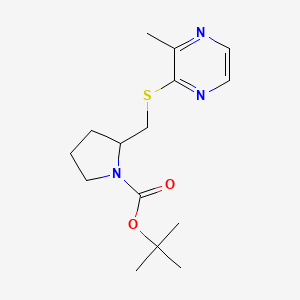
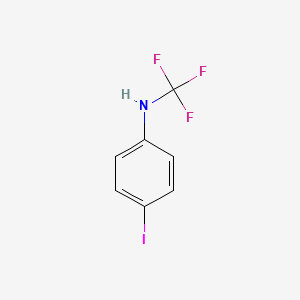
![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)

![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)

